5-Ethyl-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

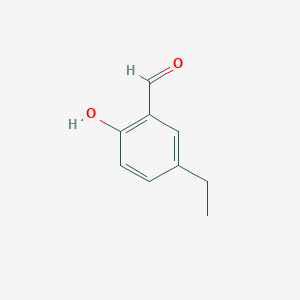

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTCLZHMZASDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423939 | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52411-35-5 | |

| Record name | 5-Ethyl-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethyl-2-hydroxybenzaldehyde CAS number 52411-35-5

An In-Depth Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde (CAS: 52411-35-5) for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 52411-35-5) is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry.[1][2] Structurally, it is a derivative of salicylaldehyde, featuring an ethyl group at the C5 position of the benzene ring. This substitution pattern imparts specific physicochemical properties and reactivity, making it a valuable precursor for the synthesis of more complex molecules, including Schiff bases, heterocyclic compounds, and potential pharmaceutical agents.[1][3] This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, tailored for professionals in research and drug development.

Core Compound Properties

A comprehensive understanding of the compound's properties is fundamental for its effective use in experimental design.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 52411-35-5 | [1][4] |

| Molecular Formula | C₉H₁₀O₂ | [1][4] |

| Molecular Weight | 150.17 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Ethylsalicylaldehyde, 4-Ethyl-2-formylphenol | [1][2] |

| Appearance | Light yellow oil or low melting solid | [5] |

| Melting Point | 45.5 °C | [5] |

| Storage | Sealed in dry, 2-8℃ | [1] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (~9.8 ppm), a phenolic hydroxyl proton (variable, ~11.0 ppm, often broad), aromatic protons in the 6.9-7.5 ppm range, a quartet for the benzylic methylene protons (~2.6 ppm), and a triplet for the terminal methyl protons (~1.2 ppm). The chemical shifts are influenced by the electronic effects of the hydroxyl and formyl groups.[6]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad peak from 3100-3400 cm⁻¹ corresponds to the O-H stretching of the phenolic group. A strong, sharp peak around 1650 cm⁻¹ is indicative of the C=O stretching of the conjugated aldehyde.[7] Additional peaks in the 2700-2900 cm⁻¹ region are due to aldehydic C-H stretching.[6][7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 150.17.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the ortho-formylation of 4-ethylphenol. This transformation is a classic example of electrophilic aromatic substitution on a highly activated phenol ring. The Reimer-Tiemann and Duff reactions are two authoritative methods for this purpose.[8][9]

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a reliable method for the ortho-formylation of phenols.[10] The reaction utilizes chloroform (CHCl₃) and a strong base to generate a highly electrophilic dichlorocarbene (:CCl₂) intermediate, which then attacks the electron-rich phenoxide ring.[8][11][12] The ortho-selectivity is a key feature of this reaction with phenols.[8][10]

Caption: Mechanism of the Reimer-Tiemann reaction for ortho-formylation of 4-ethylphenol.

Experimental Protocol: Reimer-Tiemann Synthesis

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-ethylphenol (1.0 equiv) in ethanol.

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (4.0 equiv). Heat the mixture to 60-70°C with vigorous stirring to form the sodium phenoxide.[12]

-

Chloroform Addition: Add chloroform (1.5-2.0 equiv) dropwise via the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature at ~70°C.[12]

-

Reaction: After the addition is complete, continue stirring at 70°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid until the pH is ~5. This step neutralizes excess base and protonates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[9] It is particularly effective for electron-rich phenols and demonstrates strong ortho-selectivity.[9][13] A study by Liggett and Diehl specifically reports the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol with an 18% yield using this method.

Caption: Simplified mechanism of the Duff reaction for the formylation of 4-ethylphenol.

Experimental Protocol: Duff Synthesis [5]

-

Reaction Setup: Combine 4-ethylphenol (50 g), hexamine (80 g), glycerol (160 g), and boric acid (35 g) in a large flask equipped with a mechanical stirrer.

-

Heating: Heat the mixture rapidly to 150-160°C while stirring vigorously. An exothermic reaction will occur, causing the temperature to rise.

-

Reaction: Maintain the temperature at 150-160°C for 15-20 minutes.

-

Hydrolysis: Cool the mixture to 90°C and add a solution of 50 mL concentrated sulfuric acid in 250 mL of water. Heat the mixture to boiling for a short period to hydrolyze the intermediate.

-

Isolation: Steam distill the mixture. The this compound will co-distill with the water.

-

Extraction and Purification: Extract the distillate with an organic solvent. The solvent layer can then be dried and the product purified by vacuum distillation to yield a light yellow oil.

Applications in Drug Discovery

The true value of this compound in a drug development context lies in its utility as a versatile synthetic platform. The presence of hydroxyl and aldehyde functionalities allows for a wide array of chemical transformations.

Synthesis of Schiff Base Ligands

A primary application is its reaction with primary amines to form Schiff bases (imines). These compounds and their subsequent metal complexes are widely investigated for their therapeutic potential.[3] The resulting N=C double bond in the Schiff base is crucial for its biological activity.

Caption: Workflow for the synthesis and application of Schiff bases from this compound.

Protocol: General Schiff Base Synthesis

-

Dissolution: Dissolve this compound (1.0 equiv) in absolute ethanol in a round-bottom flask.

-

Amine Addition: Add an equimolar amount of the desired primary amine to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[14][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from oxidizing agents.[16]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]

-

Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

-

References

-

ChemScene. This compound | CAS 52411-35-5.

-

ChemicalBook. 5-ETHYL-2-HYDROXY-BENZALDEHYDE | 52411-35-5.

-

PubChem. This compound | C9H10O2 | CID 6429811.

-

Wikipedia. Reimer–Tiemann reaction.

-

Online Organic Chemistry Tutor. Reimer-Tiemann Reaction.

-

TCI Chemicals. SAFETY DATA SHEET: 4-Ethylbenzaldehyde.

-

Wikipedia. Duff reaction.

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Hydroxy-2-nitrobenzaldehyde.

-

Duff Reaction. Name Reactions in Organic Synthesis.

-

BLD Pharm. 52411-35-5|this compound.

-

SynArchive. Duff Reaction.

-

YouTube. Reimer-Tiemann Reaction.

-

Crescent Chemical Company. This compound Safety Data Sheet.

-

BYJU'S. Reimer Tiemann Reaction Mechanism.

-

Fisher Scientific. SAFETY DATA SHEET: 4-Allyloxybenzaldehyde.

-

Crescent Chemical Company. This compound.

-

Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-195.

-

ResearchGate. ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.

-

PubChemLite. This compound (C9H10O2).

-

The Royal Society of Chemistry. Fullerene Derivatives with Increased Dielectric Constant.

-

Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-102.

-

Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

-

Apollo Scientific. This compound | CAS No: 52411-35-5.

-

ResearchGate. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

-

Organic Syntheses. p-HYDROXYPHENYLPYRUVIC ACID.

-

Khan, K. M., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1286, 135534.

-

ChemicalBook. Synthesis and Application of 2,5-Dihydroxybenzaldehyde.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 52411-35-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H10O2 | CID 6429811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.fr [fishersci.fr]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Ethylsalicylaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylsalicylaldehyde, a substituted aromatic aldehyde, is a molecule of growing interest in synthetic chemistry and drug discovery. Its unique structural features, comprising a hydroxyl group and an aldehyde ortho to each other on a benzene ring, along with an ethyl substituent at the 5-position, impart a distinct reactivity profile that makes it a valuable intermediate in the synthesis of a wide range of organic compounds. This guide provides a comprehensive overview of the physical and chemical properties of 5-Ethylsalicylaldehyde, detailed synthesis protocols, an analysis of its chemical reactivity, and a review of its current and potential applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties

5-Ethyl-2-hydroxybenzaldehyde (IUPAC name) is characterized by the following properties. While some experimental data is available, other values are derived from computational models and data for structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| Physical State | Solid or liquid | LookChem[2] |

| Melting Point | -5 °C (experimental, unconfirmed) | UNI ScholarWorks[3] |

| Boiling Point | 238.1 °C at 760 mmHg | Guidechem[4] |

| Density | 1.134 g/cm³ | Guidechem[4] |

| Flash Point | 97.2 °C | Guidechem[4] |

| Solubility | Insoluble in water; soluble in common organic solvents. | Sigma-Aldrich |

| CAS Number | 52411-35-5 | PubChem[1] |

Note on Physical State and Melting Point: There is a discrepancy in the reported physical state of 5-Ethylsalicylaldehyde, with some suppliers listing it as a solid or liquid. An early report from 1941 cites a melting point of -5 °C for the product of a Duff reaction, which crystallized upon cooling. This value is unusually low for a compound of this molecular weight and may require further experimental verification.

Synthesis of 5-Ethylsalicylaldehyde

The introduction of a formyl group onto an activated aromatic ring, such as a phenol, is a cornerstone of synthetic organic chemistry. For the ortho-formylation of 4-ethylphenol to yield 5-Ethylsalicylaldehyde, two classical methods are predominantly employed: the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction: A Practical Approach

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[5] This method is known for its operational simplicity and preferential ortho-formylation of phenols.

Mechanism of the Duff Reaction: The reaction proceeds through the initial formation of an iminium ion from the protonation and ring-opening of HMTA. This electrophile then attacks the electron-rich aromatic ring of the phenoxide, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting imine intermediate yields the desired salicylaldehyde.

Caption: Workflow for the synthesis of 5-Ethylsalicylaldehyde via the Duff reaction.

Experimental Protocol (Duff Reaction): A study by Duff and Bills (1941) describes the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol.[3] The following is a generalized procedure based on their work:

-

A mixture of anhydrous glycerol and boric acid is heated to 150-160 °C to form glyceroboric acid.

-

An intimate mixture of 4-ethylphenol and hexamethylenetetramine is added portion-wise to the hot glyceroboric acid with vigorous stirring.

-

The reaction mixture is maintained at 150-165 °C for approximately 20 minutes.

-

After cooling, the mixture is acidified with dilute sulfuric acid.

-

The product, 5-Ethylsalicylaldehyde, is then isolated by steam distillation.

This method was reported to yield 11g of product from 50g of p-ethylphenol (18% yield).[3] The product was described as crystallizing on cooling with a melting point of -5 °C.[3]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, employing chloroform in a basic solution. The reactive species is dichlorocarbene, which is generated in situ.

Mechanism of the Reimer-Tiemann Reaction: Under basic conditions, chloroform is deprotonated to form the trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene. The phenoxide ion, formed by the deprotonation of the phenol, attacks the electrophilic dichlorocarbene. A series of steps, including hydrolysis, leads to the formation of the aldehyde.

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet is expected in the region of δ 9.5-10.5 ppm.

-

Phenolic Proton (-OH): A broad singlet, which can be exchangeable with D₂O, is anticipated between δ 10.0-12.0 ppm, shifted downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.

-

Aromatic Protons: Three protons on the aromatic ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

The proton ortho to the aldehyde group is expected to be a doublet.

-

The proton ortho to the hydroxyl group will likely be a doublet of doublets.

-

The proton meta to both the aldehyde and hydroxyl groups will appear as a singlet or a narrow doublet.

-

-

Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂) around δ 2.6 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower chemical shift (more shielded) and the carbon bearing the aldehyde group at a higher chemical shift (more deshielded).

-

Ethyl Group Carbons (-CH₂CH₃): Two signals are anticipated for the methylene and methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band is expected in the region of 2700-3300 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H stretch, typically appearing around 2850 and 2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1650-1680 cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding will shift this band to a lower wavenumber compared to a non-conjugated aldehyde.

-

C=C Stretch (Aromatic): Several bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 150. A significant fragment corresponding to the loss of a hydrogen atom (M-1) is also anticipated. Other characteristic fragments may arise from the cleavage of the ethyl group or the formyl group.

Chemical Reactivity

The chemical reactivity of 5-Ethylsalicylaldehyde is governed by the interplay of its three functional components: the aromatic ring, the hydroxyl group, and the aldehyde group.

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines (Schiff bases) with primary amines.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated.

-

Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethyl groups. These groups direct incoming electrophiles to the ortho and para positions.

The ethyl group at the 5-position has a mild electron-donating effect through hyperconjugation and induction, which can subtly influence the reactivity of the other functional groups compared to unsubstituted salicylaldehyde.

Applications in Drug Discovery and Research

While specific applications of 5-Ethylsalicylaldehyde in marketed drugs are not widely documented, salicylaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry. They serve as versatile starting materials for the synthesis of a wide array of heterocyclic compounds and other complex molecules with diverse biological activities.

-

Schiff Base Formation: Salicylaldehydes readily react with primary amines to form Schiff bases. These compounds and their metal complexes have been extensively investigated for their antimicrobial, antifungal, and anticancer properties.[3][6] The ethyl group in 5-Ethylsalicylaldehyde can be used to modulate the lipophilicity and steric properties of the resulting Schiff bases, potentially influencing their biological activity and pharmacokinetic profiles.

-

Synthesis of Heterocycles: The ortho-hydroxyaldehyde functionality is a key synthon for the construction of various oxygen-containing heterocycles, such as coumarins, chromones, and benzofurans. These scaffolds are present in numerous biologically active natural products and synthetic drugs.

-

Covalent Inhibitors: The aldehyde group of salicylaldehydes can act as a "warhead" in the design of covalent inhibitors, which form a stable bond with a target protein. A recent study highlighted the use of a salicylaldehyde moiety to develop a covalent inhibitor for the ALKBH5 protein, a demethylase implicated in cancer.[7] 5-Ethylsalicylaldehyde could be explored in similar strategies to fine-tune the reactivity and selectivity of such inhibitors.

-

Antioxidant and Anti-inflammatory Agents: Phenolic compounds are well-known for their antioxidant properties. The synthesis of secondary amine derivatives from salicylaldehyde has been shown to yield compounds with significant antioxidant and moderate anti-inflammatory activities.[8]

Safety and Handling

5-Ethylsalicylaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Ethylsalicylaldehyde is classified as:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

5-Ethylsalicylaldehyde is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis from readily available starting materials, combined with its diverse reactivity, makes it an attractive intermediate for the creation of complex molecular architectures. While a comprehensive experimental characterization, particularly high-resolution spectroscopic data, is not yet widely published, its properties can be reliably predicted. Further research into the biological activities of derivatives of 5-Ethylsalicylaldehyde is warranted and may lead to the discovery of novel therapeutic agents. As with all chemical reagents, proper safety protocols must be followed during its handling and use.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. CAS No. 52411-35-5, 5-ETHYL-2-HYDROXY-BENZALDEHYDE Suppliers. [Link]

- Duff, J. C.; Bills, E. J. A New General Method for the Preparation of o-Hydroxyaldehydes from Phenols and Hexamethylenetetramine. J. Chem. Soc.1941, 547-550.

- Duff, J. C.; Bills, E. J. Reactions between Hexamethylenetetramine and Phenolic Compounds. Part II. Formation of Phenolic Aldehydes. J. Chem. Soc.1934, 1305-1308.

-

Wikipedia. Duff reaction. [Link]

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

-

MDPI. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. [Link]

-

PubMed. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. [Link]

-

PubMed. Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5. [Link]

Sources

- 1. This compound | C9H10O2 | CID 6429811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ethynyl-2-hydroxybenzaldehyde | C9H6O2 | CID 45083574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-ETHYL-2-HYDROXY-BENZALDEHYDE | 52411-35-5 [chemicalbook.com]

- 6. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of the salicylaldehyde-based compound DDO-02267 as a lysine-targeting covalent inhibitor of ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights | MDPI [mdpi.com]

A Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Structure, Synthesis, and Characterization

Executive Summary: This document provides a comprehensive technical overview of 5-Ethyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde of interest to researchers in synthetic chemistry, materials science, and drug development. We will delve into its precise chemical structure and nomenclature, explore established synthetic pathways with detailed mechanistic insights, present a thorough guide to its spectroscopic characterization, and discuss its applications and safety protocols. This guide is intended to serve as a foundational resource for scientists utilizing this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

This compound is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and an ethyl (-CH₂CH₃) group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

The molecule's core is a salicylaldehyde (2-hydroxybenzaldehyde) scaffold. The hydroxyl and aldehyde groups are positioned ortho to each other (at positions 1 and 2), which allows for intramolecular hydrogen bonding. This interaction is crucial as it influences the compound's physical properties, such as its boiling point and spectroscopic signature. The ethyl group is located at the 5-position, which is para to the hydroxyl group and meta to the aldehyde group.

Common synonyms for this compound include 5-ethylsalicylaldehyde and 4-ethyl-2-formylphenol[1][2].

Caption: Chemical structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 52411-35-5 | [1][3] |

| PubChem CID | 6429811 | [1] |

| EC Number | 864-821-3 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1][3][4] |

| InChIKey | XSTCLZHMZASDDK-UHFFFAOYSA-N | [1][5] |

| SMILES | CCC1=CC(=C(C=C1)O)C=O | [1][3][5] |

Physicochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 150.17 | g/mol | [1][3][4] |

| Physical State | Liquid | - | [6] |

| Boiling Point | 238.1 | °C (at 760 mmHg) | [4] |

| Flash Point | 97.2 | °C | [4] |

| Density | 1.134 | g/cm³ | [4] |

| Hydrogen Bond Donors | 1 | [3] | |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis Methodologies

The synthesis of this compound typically starts from 4-ethylphenol. The primary challenge is the regioselective introduction of a formyl (-CHO) group onto the aromatic ring, specifically at the position ortho to the powerful hydroxyl directing group. Two classical named reactions are well-suited for this transformation: the Reimer-Tiemann reaction and the Duff reaction.

Method A: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols[7][8][9]. It utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate the electrophilic species that attacks the electron-rich phenoxide ring[10][11].

The reaction proceeds via an electrophilic aromatic substitution. The key mechanistic steps are:

-

Dichlorocarbene Formation: The strong hydroxide base deprotonates chloroform to form the trichloromethanide anion (-CCl₃). This anion is unstable and rapidly undergoes alpha-elimination, losing a chloride ion to form the highly reactive and electron-deficient dichlorocarbene (:CCl₂)[7][11].

-

Phenoxide Formation: The hydroxide base also deprotonates the starting material, 4-ethylphenol, to form the sodium 4-ethylphenoxide. This deprotonation is critical as it significantly increases the nucleophilicity of the aromatic ring by delocalizing the negative charge, primarily to the ortho and para positions[7][8].

-

Electrophilic Attack: The electron-rich phenoxide attacks the dichlorocarbene, preferentially at the ortho position due to a combination of electronic activation and coordination with the sodium cation. This forms a dichloromethyl-substituted intermediate[7].

-

Hydrolysis: The intermediate is subsequently hydrolyzed by the aqueous base, converting the dichloromethyl group into the final aldehyde functionality. Acidification in the final workup step protonates the phenoxide to yield the this compound product[7][10].

This protocol is adapted from established procedures for the Reimer-Tiemann reaction.[10][12]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-ethylphenol (1.0 eq) and sodium hydroxide (3.0-4.0 eq) in a mixture of water and ethanol (e.g., 2:1 v/v) to create a biphasic system[10].

-

Heating and Addition: Heat the mixture to 65-70°C with vigorous stirring.

-

Chloroform Addition: Add chloroform (1.5-2.0 eq) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature is maintained and reflux is controlled[10][12]. The reaction is often exothermic once initiated[11].

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution carefully with dilute hydrochloric acid to a pH of 4-5.

-

Extraction and Purification: Extract the acidified solution with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography or vacuum distillation to yield pure this compound.

Caption: Workflow for the Reimer-Tiemann synthesis.

Method B: The Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of activated aromatic compounds like phenols[13][14]. This method employs hexamine (hexamethylenetetramine, HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or trifluoroacetic acid[15].

-

Iminium Ion Formation: In the acidic medium, hexamine is protonated and undergoes ring-opening to form an electrophilic iminium ion species[13][15].

-

Electrophilic Attack: The phenol attacks the iminium ion, leading to an aminomethylation of the aromatic ring, primarily at the ortho position. This forms a benzylamine-type intermediate[13].

-

Intramolecular Redox: A subsequent intramolecular redox reaction occurs, where the benzylic carbon is oxidized to the imine oxidation state.

-

Hydrolysis: The final step involves acid-catalyzed hydrolysis of the resulting imine (Schiff base) intermediate to liberate the aldehyde product and an ammonium salt[13][14].

A study by Liggett and Diehl in 1945 specifically reported the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol using the Duff reaction, achieving an 18% yield[16]. While often less efficient than other methods, its operational simplicity and use of non-chlorinated reagents can be advantageous[13][15].

This protocol is based on general procedures for the Duff reaction.[16][17]

-

Reaction Setup: To a flask containing glacial acetic acid, add 4-ethylphenol (1.0 eq) and hexamine (2.0-3.0 eq).

-

Heating: Heat the stirred mixture to reflux (around 115-120°C) for several hours (typically 3-5 hours).

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid, such as 5M sulfuric or hydrochloric acid. Heat the mixture again to reflux for 30-60 minutes to ensure complete hydrolysis of the intermediate.

-

Isolation: The product is often isolated by steam distillation directly from the acidified reaction mixture. Alternatively, the mixture can be cooled, extracted with an organic solvent, and purified as described for the Reimer-Tiemann reaction.

Caption: Workflow for the Duff reaction synthesis.

Spectroscopic Characterization and Structural Elucidation

Structural confirmation of the synthesized this compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known structure and spectral data of analogous compounds like salicylaldehyde[18][19].

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous information about the proton environment. The intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O typically results in a significant downfield shift for the hydroxyl proton.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| Phenolic -OH | 10.5 - 11.5 | Singlet (broad) | - | 1H |

| Aldehyde -CHO | 9.8 - 10.0 | Singlet | - | 1H |

| Aromatic H-6 | 7.4 - 7.6 | Doublet | ~2.5 Hz | 1H |

| Aromatic H-4 | 7.2 - 7.4 | Doublet of Doublets | ~8.5, 2.5 Hz | 1H |

| Aromatic H-3 | 6.9 - 7.1 | Doublet | ~8.5 Hz | 1H |

| Ethyl -CH₂- | 2.5 - 2.7 | Quartet | ~7.6 Hz | 2H |

| Ethyl -CH₃ | 1.1 - 1.3 | Triplet | ~7.6 Hz | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Aldehyde C=O | 195 - 198 | Most downfield signal. |

| Aromatic C-2 (-OH) | 160 - 163 | Attached to oxygen. |

| Aromatic C-5 (-Et) | 138 - 142 | Substituted with ethyl group. |

| Aromatic C-4 | 135 - 138 | |

| Aromatic C-6 | 125 - 128 | |

| Aromatic C-1 | 120 - 123 | Ipso-carbon to aldehyde. |

| Aromatic C-3 | 117 - 120 | |

| Ethyl -CH₂- | 28 - 32 | |

| Ethyl -CH₃ | 15 - 18 | Most upfield signal. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The intramolecular hydrogen bonding has a pronounced effect on the O-H and C=O stretching frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | O-H Stretch | Phenolic -OH (H-bonded) |

| 3050 - 3010 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| 2850 & 2750 | C-H Stretch (Fermi doublet) | Aldehyde |

| 1670 - 1650 | C=O Stretch | Aldehyde (conjugated, H-bonded) |

| 1610, 1580, 1480 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-O Stretch | Phenolic |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns that confirm the structure.

-

Molecular Ion (M⁺˙): The primary peak will be observed at m/z = 150, corresponding to the molecular weight of C₉H₁₀O₂[1][4].

-

Key Fragments:

-

m/z = 149 ([M-H]⁺): Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion. This is often a very prominent peak.

-

m/z = 121 ([M-C₂H₅]⁺): Loss of the ethyl group (29 Da) via benzylic cleavage.

-

m/z = 93: Further loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment.

-

Caption: Predicted major fragmentation pathway in EI-MS.

Applications in Research and Development

This compound is not an end-product but rather a valuable building block in synthetic chemistry. Its bifunctional nature (possessing nucleophilic hydroxyl and electrophilic aldehyde groups) allows for diverse subsequent reactions.

-

Precursor for Schiff Base Ligands: The aldehyde group readily condenses with primary amines to form Schiff bases (imines). The resulting N,O-bidentate ligands are fundamental in coordination chemistry for creating metal complexes with applications in catalysis, materials science, and bioinorganic chemistry[20].

-

Intermediate in Fine Chemical Synthesis: It serves as a precursor for more complex molecules. The hydroxyl and aldehyde groups can be independently or sequentially modified to build intricate molecular architectures for pharmaceuticals, agrochemicals, and specialty polymers.

-

Fragrance and Flavor Industry: Substituted benzaldehydes are widely used in the synthesis of fragrances and flavorings[21][22]. While not a direct fragrance itself, it can be a key intermediate for compounds with desirable olfactory properties.

Safety, Handling, and Storage

GHS Hazard Classification

According to aggregated GHS data, this compound is classified with the following hazards:

The signal word is Warning [1].

Recommended Personal Protective Equipment (PPE)

Standard laboratory precautions should be strictly followed when handling this chemical.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume hood[6][23].

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards[6][24].

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A standard laboratory coat should be worn. Avoid all skin contact[6][23].

Storage and Disposal Guidelines

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. Some suppliers recommend storage at 2-8°C[3].

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains[6].

Conclusion

This compound is a well-defined chemical intermediate with significant potential for synthetic applications. Its preparation via established methods like the Reimer-Tiemann or Duff reactions, though requiring careful optimization, is accessible. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control. Adherence to strict safety protocols is mandatory due to its irritant and harmful nature. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

- 1. This compound | C9H10O2 | CID 6429811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 52411-35-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. unacademy.com [unacademy.com]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. Duff reaction - Wikipedia [en.wikipedia.org]

- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. scholarworks.uni.edu [scholarworks.uni.edu]

- 17. researchgate.net [researchgate.net]

- 18. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 19. rsc.org [rsc.org]

- 20. 5-叔丁基-2-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 21. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]

- 22. Vanillin - Wikipedia [en.wikipedia.org]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.fr [fishersci.fr]

5-Ethyl-2-hydroxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as 5-ethylsalicylaldehyde), a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, robust synthesis protocols, and its significant potential as a scaffold in the design of novel therapeutic agents. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.

Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and ethyl groups. This specific arrangement of functional groups—an ortho-hydroxyaldehyde—makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds and Schiff bases with significant biological activities.

The core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2][3] |

| CAS Number | 52411-35-5 | [1][2][4] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 5-Ethylsalicylaldehyde, 4-Ethyl-2-formylphenol | [3] |

| Boiling Point | 238.1 °C (at 760 mmHg) | |

| Density | 1.134 g/cm³ | |

| Flash Point | 97.2 °C | |

| Appearance | Not specified, typically a solid or oil |

Spectroscopic Characterization (Predicted)

Accurate characterization is the bedrock of chemical synthesis. While experimental spectra should always be acquired for confirmation, the expected spectroscopic signatures of this compound can be reliably predicted based on its structure and data from the parent compound, salicylaldehyde[5][6][7].

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

-

A highly deshielded singlet for the aldehyde proton (-CHO) , typically found around δ 9.8-10.0 ppm.

-

A downfield singlet for the phenolic proton (-OH) , often broad, appearing around δ 11.0 ppm due to intramolecular hydrogen bonding with the adjacent carbonyl group.

-

Three aromatic protons on the substituted ring, appearing as multiplets or distinct doublets and doublet of doublets in the δ 6.9-7.6 ppm region.

-

A quartet representing the methylene protons (-CH₂-) of the ethyl group around δ 2.6 ppm.

-

A triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.2 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:

-

The aldehyde carbonyl carbon (~196 ppm).

-

Aromatic carbons, with the hydroxyl-bearing carbon (~161 ppm) and aldehyde-bearing carbon (~120 ppm) being notable.

-

Signals for the ethyl group's methylene (~28 ppm) and methyl (~15 ppm) carbons.

-

-

FT-IR Spectroscopy: Infrared spectroscopy will reveal key functional groups:

-

A broad O-H stretching band from the phenolic hydroxyl group, centered around 3000-3400 cm⁻¹.

-

A strong C=O stretching vibration from the aldehyde carbonyl group, appearing around 1650-1670 cm⁻¹. The frequency is lowered from a typical aldehyde C=O stretch due to conjugation with the aromatic ring and intramolecular hydrogen bonding[7].

-

Aldehydic C-H stretching, often visible as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹[7].

-

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Synthesis of this compound

The synthesis of substituted salicylaldehydes relies on the ortho-formylation of phenols, an electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating and ortho-, para-directing group. To achieve the desired 2-hydroxy-5-ethyl substitution pattern, the starting material is 4-ethylphenol. The challenge lies in selectively introducing the formyl (-CHO) group at the ortho position relative to the hydroxyl group.

Two classical methods are viable: the Reimer-Tiemann reaction and the Duff reaction. The Duff reaction , particularly its modified versions, offers a robust and often more selective route for this specific transformation[1][8][9][10].

Recommended Protocol: Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The use of anhydrous trifluoroacetic acid (TFA) as the solvent has been shown to provide excellent yields and selectivity for the mono-formylation of 4-substituted phenols[9][10].

Causality of Experimental Choices:

-

Starting Material: 4-ethylphenol is chosen because the ethyl group at the para-position directs the incoming electrophile (the formylating agent) to the available ortho-positions.

-

Reagent: Hexamethylenetetramine (HMTA) serves as a stable, solid source of anhydrous formaldehyde, which ultimately forms the electrophilic iminium ion required for the formylation.

-

Solvent/Catalyst: Anhydrous trifluoroacetic acid (TFA) serves a dual role. It protonates HMTA to initiate the formation of the reactive electrophile and provides a polar, acidic medium to facilitate the electrophilic aromatic substitution. Its anhydrous nature prevents unwanted side reactions.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via the modified Duff reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-ethylphenol (1.0 eq) in anhydrous trifluoroacetic acid, add hexamethylenetetramine (1.0-1.2 eq) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution: Heat the resulting mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Hydrolysis (Workup): After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice containing aqueous hydrochloric acid (e.g., 4 M HCl). This step hydrolyzes the intermediate imine species to the final aldehyde product.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing & Drying: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. Final purification is achieved by silica gel column chromatography to afford pure this compound.

Applications in Drug Development & Medicinal Chemistry

The true value of this compound lies in its function as a versatile molecular scaffold. The ortho-hydroxyaldehyde motif is a privileged structure for generating Schiff bases (imines) through condensation with primary amines. These Schiff bases and their subsequent metal complexes are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs[11][12][13].

Caption: Logical flow from the this compound scaffold to potential therapeutic applications.

Role as a Precursor to Bioactive Schiff Bases

The reaction of this compound with various substituted anilines, aminothiazoles, or other amine-containing moieties yields a library of Schiff base derivatives. The resulting imine (-C=N-) linkage is crucial for the observed biological effects.

| Biological Activity | Target Class | Relevant Findings from Salicylaldehyde Analogues | Source(s) |

| Anticancer | Cancer Cell Lines (MCF-7, A549, etc.) | Induction of apoptosis, disruption of mitochondrial membrane potential, and modulation of key signaling pathways. | [11][13][14] |

| Antimicrobial | Gram-positive & Gram-negative Bacteria, Fungi | Inhibition of microbial growth, with activity often enhanced upon complexation with metal ions. | [12][15] |

| Antioxidant | Free Radicals | Derivatives exhibit potential for scavenging free radicals, attributed in part to the phenolic hydroxyl group. | [16] |

Potential Mechanism of Action: Anticancer Activity

For drug development professionals, understanding the mechanism of action is paramount. Research on Schiff bases derived from structurally similar 2-hydroxybenzaldehydes provides compelling evidence for their potential anticancer mechanisms. One key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is often dysregulated in cancer and controls cell proliferation, differentiation, and apoptosis[11][14].

Studies have shown that certain salicylaldehyde-derived Schiff bases can:

-

Induce Apoptosis: Trigger programmed cell death in cancer cells, a primary goal of chemotherapy.

-

Disrupt Mitochondrial Function: Cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Modulate Gene Expression: Alter the expression of genes within the MAPK pathway, upregulating pro-apoptotic genes and downregulating pro-survival genes. This suggests a targeted mechanism that could potentially overcome chemoresistance[11][14].

The ethyl group at the 5-position of the title compound can be leveraged to modulate lipophilicity and steric interactions within the target binding site, potentially fine-tuning the potency and selectivity of the resulting drug candidates.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity | H302: Harmful if swallowedH332: Harmful if inhaled | |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Irritation | H335: May cause respiratory irritation | |

| Reproductive Toxicity | H360: May damage fertility or the unborn child | |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | |

| Flammability | H227: Combustible liquid | No Pictogram |

Data sourced from aggregated GHS information.[2][17]

Handling Recommendations:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is often 2-8°C to ensure long-term stability[3].

Conclusion

This compound is more than a simple chemical; it is a strategic building block for the synthesis of complex molecules with significant therapeutic potential. Its well-defined synthesis, characterized by the selective ortho-formylation of 4-ethylphenol, provides a reliable source of this valuable intermediate. For researchers in drug discovery, its utility as a scaffold for generating libraries of Schiff bases offers a promising avenue for developing novel anticancer and antimicrobial agents, particularly through the modulation of critical cellular pathways like MAPK. A thorough understanding of its properties, synthesis, and potential applications is essential for unlocking its full potential in the advancement of medicinal chemistry.

References

-

Duff, J. C. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society, 547. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

SynArchive. (n.d.). Duff Reaction. [Link]

-

Wikipedia. (2023). Reimer–Tiemann reaction. [Link]

- Sigma-Aldrich. (2023). Safety Data Sheet for this compound. [Product safety information available on supplier websites like Sigma-Aldrich].

-

Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Lindoy, L. F. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis. [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]

-

Al-Ostoot, F. H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. Cell Biochemistry and Biophysics. [Link]

-

Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. [Link]

-

ResearchGate. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

-

ResearchGate. (2012). (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

-

Dutta Gupta, S., et al. (2014). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. CONICET Digital. [Link]

-

ResearchGate. (2016). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]

-

PubMed. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's C. M. College. [Link]

-

ResearchGate. (2025). (PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand. [Link]

-

PubMed Central. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

-

Subramanian, A. P., et al. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal. [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H10O2 | CID 6429811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. synarchive.com [synarchive.com]

- 9. lookchem.com [lookchem.com]

- 10. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]

- 11. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. benchchem.com [benchchem.com]

- 17. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Technical Guide to the Spectroscopic Characterization of 5-Ethyl-2-hydroxybenzaldehyde

Abstract

5-Ethyl-2-hydroxybenzaldehyde, also known as 5-ethylsalicylaldehyde, is a valuable aromatic aldehyde used in the synthesis of specialized polymers, Schiff base ligands, and as a building block in drug discovery. Precise structural confirmation and purity assessment of this compound are paramount for its application in sensitive downstream processes. This technical guide provides an in-depth analysis of the key spectroscopic techniques used for the characterization of this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. This document synthesizes data from analogous compounds and established spectroscopic principles to serve as a definitive reference for researchers, chemists, and quality control professionals.

Introduction: The Importance of Spectroscopic Verification

In the fields of materials science and pharmaceutical development, the unambiguous identification of chemical structures is the foundation of reliable research. Spectroscopic methods provide a non-destructive "fingerprint" of a molecule, revealing detailed information about its atomic composition and connectivity. For a molecule like this compound (Figure 1), each technique offers a unique piece of the structural puzzle:

-

¹H NMR Spectroscopy identifies the types of hydrogen environments, their relative numbers, and their proximity to one another.

-

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, identifying each unique carbon environment.

-

Infrared (IR) Spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

This guide will detail the expected spectral features for this compound, explain the rationale behind spectral assignments, and provide standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme for this compound (C₉H₁₀O₂) will be used throughout this guide.

Figure 1. Structure and numbering of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide a wealth of information.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Rationale for Solvent Choice: The choice of solvent is critical. In an aprotic solvent like CDCl₃, the phenolic hydroxyl proton (-OH) often appears as a broad singlet. Its chemical shift can be concentration-dependent. In a hydrogen-bond accepting solvent like DMSO-d₆, the -OH signal tends to be sharper and may exhibit coupling to other nearby protons.

Data Interpretation and Spectral Assignment

The ¹H NMR spectrum of this compound is expected to show five distinct sets of signals. The predicted chemical shifts and multiplicities are derived from analysis of salicylaldehyde and its substituted derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| H-9 (-CH₃) | ~ 1.25 | Triplet (t) | 3H | ~ 7.6 | Coupled to the two H-8 protons. |

| H-8 (-CH₂) | ~ 2.65 | Quartet (q) | 2H | ~ 7.6 | Coupled to the three H-9 protons. |

| H-3 | ~ 6.95 | Doublet (d) | 1H | ~ 8.4 | Ortho-coupling to H-4. |

| H-4 | ~ 7.35 | Doublet of doublets (dd) | 1H | ~ 8.4, ~ 2.2 | Ortho-coupling to H-3 and meta-coupling to H-6. |

| H-6 | ~ 7.40 | Doublet (d) | 1H | ~ 2.2 | Meta-coupling to H-4. |

| H-7 (CHO) | ~ 9.85 | Singlet (s) | 1H | - | Aldehyde proton, typically no coupling observed. |

| -OH | ~ 11.0 | Singlet (s), broad | 1H | - | Intramolecular H-bond shifts it significantly downfield. |

Key Interpretive Insights:

-

Ethyl Group: The classic triplet-quartet pattern is the hallmark of an ethyl group. The quartet at ~2.65 ppm is deshielded by the aromatic ring, while the triplet at ~1.25 ppm is in a typical aliphatic region.

-

Aromatic Region: The three aromatic protons are non-equivalent. The proton ortho to the hydroxyl group (H-3) is the most shielded (~6.95 ppm). The protons H-4 and H-6 are further downfield, with their splitting patterns revealing their positions relative to each other.

-

Aldehyde and Hydroxyl Protons: The aldehyde proton (~9.85 ppm) is highly deshielded due to the electronegativity of the oxygen atom. The phenolic hydroxyl proton is exceptionally deshielded (~11.0 ppm) because of strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.[1][2] This is a characteristic feature of salicylaldehydes.

Figure 2. Key ¹H-¹H coupling relationships in this compound.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.

Experimental Protocol: Data Acquisition

-

Methodology: The sample prepared for ¹H NMR can be used directly. ¹³C NMR experiments require a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer is standard.

-

Rationale: The broad chemical shift range of ¹³C NMR (~0-220 ppm) allows for excellent resolution of individual carbon signals, making it highly diagnostic for structural confirmation.

Data Interpretation and Spectral Assignment

The molecule has nine carbon atoms, all of which are chemically non-equivalent, and thus nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Predicted chemical shifts are based on data for salicylaldehyde and known substituent chemical shift (SCS) effects.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Assigned Carbon(s) | Chemical Shift (δ, ppm) | Notes |

| C-9 (-CH₃) | ~ 16.0 | Aliphatic methyl carbon, most upfield signal. |

| C-8 (-CH₂) | ~ 28.5 | Aliphatic methylene carbon. |

| C-3 | ~ 118.0 | Aromatic CH carbon, ortho to -OH. |

| C-1 | ~ 120.5 | Quaternary aromatic carbon, attached to the aldehyde. |

| C-6 | ~ 125.0 | Aromatic CH carbon, ortho to the aldehyde. |

| C-4 | ~ 132.0 | Aromatic CH carbon, para to the aldehyde. |

| C-5 | ~ 138.0 | Quaternary aromatic carbon, attached to the ethyl group. |

| C-2 | ~ 160.0 | Quaternary aromatic carbon, attached to the hydroxyl group. |

| C-7 (CHO) | ~ 196.5 | Aldehyde carbonyl carbon, most downfield signal. |

Key Interpretive Insights:

-

Carbonyl Carbon: The aldehyde carbonyl carbon (C-7) is the most deshielded, appearing far downfield around 196.5 ppm, which is highly characteristic.[3]

-

Oxygen-Substituted Carbons: The carbon attached to the hydroxyl group (C-2) is significantly deshielded and appears around 160.0 ppm.

-

Aliphatic Carbons: The ethyl group carbons (C-8 and C-9) are the most shielded, appearing upfield in the typical aliphatic region (< 30 ppm).

-

Aromatic Carbons: The remaining five aromatic carbons appear in the typical range of 118-138 ppm. Quaternary carbons (C-1, C-2, C-5) often have lower signal intensities compared to protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

Experimental Protocol: Data Acquisition

Figure 3. General workflow for IR spectrum acquisition.

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Rationale: The FTIR technique provides high sensitivity and rapid data acquisition. The choice of sample preparation depends on the physical state of the compound. The KBr pellet method is ideal for minimizing background interference for solid samples.

Data Interpretation and Spectral Assignment

The IR spectrum is dominated by the characteristic vibrations of the hydroxyl, aldehyde, and substituted aromatic functionalities. The assignments below are based on well-established correlation tables and spectra of analogous compounds like 5-chlorosalicylaldehyde.[2][5][6]

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 3200 | O-H Stretch (H-bonded) | Phenolic -OH | Broad, Strong |

| ~ 3050 | C-H Stretch | Aromatic C-H | Medium |

| 2965, 2870 | C-H Stretch | Aliphatic C-H (Ethyl) | Medium |

| ~ 2850, ~ 2750 | C-H Stretch (Fermi doublet) | Aldehyde C-H | Medium-Weak |

| ~ 1665 | C=O Stretch | Aldehyde C=O | Strong, Sharp |

| ~ 1600, ~ 1480 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~ 830 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring | Strong |

Key Interpretive Insights:

-

O-H Stretch: A very broad and strong absorption centered around 3200 cm⁻¹ is the most prominent feature, confirming the presence of a hydrogen-bonded hydroxyl group. The intramolecular H-bond to the carbonyl group causes this significant broadening and shift to lower frequency compared to a "free" OH (~3600 cm⁻¹).[6]

-

C=O Stretch: A strong, sharp peak around 1665 cm⁻¹ is characteristic of the aldehyde carbonyl group. Its frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

-

Aldehyde C-H Stretch: Two medium peaks, often called a Fermi doublet, are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹, which are diagnostic for the C-H bond of an aldehyde.

-

Aromatic Substitution: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,2,4-trisubstituted benzene ring, providing direct evidence of the substitution pattern.

Conclusion: An Integrated Spectroscopic Profile

The collective data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a comprehensive and self-validating confirmation of the structure of this compound. The ¹H NMR confirms the presence and connectivity of the ethyl group and the specific substitution pattern on the aromatic ring. The ¹³C NMR validates the carbon count and identifies the highly deshielded carbonyl and hydroxyl-bearing carbons. Finally, the IR spectrum provides unmistakable evidence for the key hydroxyl and aldehyde functional groups and their interaction via intramolecular hydrogen bonding. By using these three methods in concert, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this important chemical intermediate with the highest degree of confidence.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

University of Victoria. (2015). 13C NMR Spectrum of Salicylaldehyde. Retrieved from [Link]

-

ResearchGate. 1H NMR spectra (d 0e13.5, CDCl3) of (a) 3-ethoxysalicylaldehyde.... Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy. ACS Division of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. Assignment of 1H-NMR spectrum for salicylaldehyde. Retrieved from [Link]

-

PubChem. 5-Ethynyl-2-hydroxybenzaldehyde. Retrieved from [Link]

-

Ferreira, L. P., et al. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. National Institutes of Health (NIH). Retrieved from [Link]

-

Pouramini, Z., & Moradi, A. (2014). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Salicylaldehyde(90-02-8) 13C NMR spectrum [chemicalbook.com]

- 5. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of 5-Ethyl-2-hydroxybenzaldehyde in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Ethyl-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility and presents a robust experimental framework for its quantitative determination. Given the scarcity of published quantitative solubility data for this specific compound, this guide focuses on providing a detailed, field-proven methodology to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Introduction: The Significance of Solubility for this compound